An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-methyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug development. Its unique chemical architecture, featuring an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester terminus, provides a versatile platform for the covalent attachment and modification of biomolecules. This guide offers a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Aminooxy-PEG3-methyl ester's key advantage lies in the chemoselective reactivity of its terminal functional groups. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a bioorthogonal reaction that can be performed under mild, aqueous conditions.[1][2] The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, a crucial property for biological applications.[3][4] The methyl ester group, while also contributing to solubility, can be hydrolyzed under basic conditions to a carboxylic acid, providing an additional handle for further chemical modifications.[3]
Chemical and Physical Properties
Aminooxy-PEG3-methyl ester is a triethylene glycol derivative with the systematic IUPAC name methyl 3-(2-(2-(2-aminooxyethoxy)ethoxy)ethoxy)propanoate.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2086689-03-2 | [5] |
| Molecular Formula | C10H21NO6 | [5] |
| Molecular Weight | 251.28 g/mol | [4] |
| Appearance | Solid powder or liquid | [6] |
| Purity | Typically >95% or >98% | [7][8] |
| Solubility | Soluble in water and polar organic solvents such as DMSO and DMF. | [4][9] |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | [6] |
Applications in Bioconjugation and PROTACs
The primary application of Aminooxy-PEG3-methyl ester is as a linker to connect two or more molecules of interest. Its ability to form stable oxime bonds makes it particularly valuable in bioconjugation, where the integrity of the biomolecules must be preserved.[1]
A significant and rapidly growing application is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][10] Aminooxy-PEG3-methyl ester can serve as the linker connecting the ligand that binds to the target protein and the ligand that recruits the E3 ligase.[] The PEG spacer in this context is crucial for optimizing the distance and orientation between the two ligands to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[]
Experimental Protocols
General Protocol for Oxime Ligation
This protocol describes the general procedure for conjugating Aminooxy-PEG3-methyl ester to a molecule containing an aldehyde or ketone functional group.
Materials:
-
Aminooxy-PEG3-methyl ester
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Aldehyde- or ketone-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
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Aniline (B41778) (as a catalyst, optional)
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Organic co-solvent (if needed, e.g., DMSO or DMF)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
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Dissolve the aldehyde- or ketone-functionalized molecule in the reaction buffer. If the molecule has limited aqueous solubility, a minimal amount of an organic co-solvent can be used.
-
Dissolve Aminooxy-PEG3-methyl ester in the reaction buffer. A 1.5 to 5-fold molar excess of the aminooxy linker over the aldehyde/ketone-containing molecule is typically used.
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Add the Aminooxy-PEG3-methyl ester solution to the solution of the aldehyde/ketone-containing molecule.
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If a catalyst is used, add aniline to the reaction mixture to a final concentration of 10-20 mM. Aniline has been shown to accelerate the rate of oxime ligation, especially at neutral pH.[12][13]
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Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
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Once the reaction is complete, the resulting conjugate can be purified from excess reagents using an appropriate chromatographic technique.
Synthesis of a BRD4-Targeting PROTAC using Aminooxy-PEG3-methyl ester
This protocol provides a more specific example of synthesizing a PROTAC that targets the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.[10][14] This hypothetical synthesis involves coupling a BRD4 ligand (e.g., a derivative of JQ1 with an aldehyde handle) to an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a free amine that is first converted to an aldehyde).
Step 1: Preparation of an Aldehyde-Functionalized BRD4 Ligand A derivative of a known BRD4 inhibitor, such as JQ1, is chemically modified to introduce an aldehyde functionality. This can be achieved through various synthetic organic chemistry methods.
Step 2: Preparation of an Aldehyde-Functionalized E3 Ligase Ligand A ligand for an E3 ligase, for instance, a derivative of pomalidomide, is similarly modified to possess an aldehyde group.
Step 3: PROTAC Synthesis via Oxime Ligation
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The aldehyde-functionalized BRD4 ligand is first reacted with one end of a bifunctional linker that has an aminooxy group and another reactive group on the other end. In this case, we will use a bifunctional linker with two aminooxy groups.
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The product of the first reaction is then purified.
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The purified intermediate is then reacted with the aldehyde-functionalized E3 ligase ligand to form the final PROTAC molecule.
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The final PROTAC is purified by preparative HPLC.
Visualizing Workflows and Pathways
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like Aminooxy-PEG3-methyl ester.
Caption: A simplified workflow for the synthesis of a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
This diagram illustrates the mechanism of action of a BRD4-targeting PROTAC.
Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.[1][14]
Conclusion
Aminooxy-PEG3-methyl ester is a valuable and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity allow for the precise and efficient construction of complex biomolecular conjugates. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its importance in the development of novel therapeutics. The protocols and diagrams provided in this guide serve as a foundational resource for the effective utilization of this powerful chemical linker.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Aminooxy-PEG3-methyl ester | 2086689-03-2 | >98% [smolecule.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 8. cenmed.com [cenmed.com]
- 9. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
